molecular formula C12H18FNO B2690932 1-{[1-(4-Fluorophenyl)ethyl]amino}-2-methylpropan-2-ol CAS No. 1249614-65-0

1-{[1-(4-Fluorophenyl)ethyl]amino}-2-methylpropan-2-ol

Cat. No.: B2690932
CAS No.: 1249614-65-0
M. Wt: 211.28
InChI Key: MKIXJHMNUABXNU-UHFFFAOYSA-N
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Description

1-{[1-(4-Fluorophenyl)ethyl]amino}-2-methylpropan-2-ol is an organic compound that contains a tertiary amine and a tertiary alcohol It is characterized by the presence of a fluorophenyl group, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(4-Fluorophenyl)ethyl]amino}-2-methylpropan-2-ol typically involves the reaction of 4-fluoroacetophenone with methylamine, followed by reduction and subsequent alkylation. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the alkylation step may involve the use of alkyl halides under basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-{[1-(4-Fluorophenyl)ethyl]amino}-2-methylpropan-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include ketones, secondary amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-{[1-(4-Fluorophenyl)ethyl]amino}-2-methylpropan-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[1-(4-Fluorophenyl)ethyl]amino}-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system in which it is studied. The fluorophenyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[1-(4-Fluorophenyl)ethyl]amino}-2-methylpropan-2-ol is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

1-[1-(4-fluorophenyl)ethylamino]-2-methylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO/c1-9(14-8-12(2,3)15)10-4-6-11(13)7-5-10/h4-7,9,14-15H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIXJHMNUABXNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NCC(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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